2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
Description
2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl)acetic acid is a chiral, Fmoc-protected pyrrolidine derivative widely employed in peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. This compound features a five-membered pyrrolidine ring conjugated to an acetic acid moiety, making it structurally distinct from linear amino acids. Its molecular weight is 351.40 (C₂₁H₂₁NO₄), and it is commonly utilized in solid-phase peptide synthesis (SPPS) to introduce constrained cyclic motifs or modify peptide backbones .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID typically involves the protection of the amino group of proline with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like diisopropylcarbodiimide (DIC) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
Synthetic Chemistry
Fmoc-Pyrrolidine-2-acetic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:
- Peptide Synthesis : The Fmoc group protects amine functionalities during peptide synthesis, allowing for selective reactions without unwanted side reactions. This is particularly useful in synthesizing complex peptides where precise control over the sequence is necessary.
- Building Block for Drug Development : The compound is utilized as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to new therapeutic agents.
Medicinal Chemistry
The compound has shown potential in medicinal applications due to its structural properties:
- Therapeutic Potential : Investigations into the biological activities of Fmoc-Pyrrolidine-2-acetic acid have indicated possible interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.
-
Case Studies :
- Anticancer Activity : Research has explored the use of derivatives of Fmoc-Pyrrolidine-2-acetic acid in targeting cancer cell lines, showing promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Some studies suggest that modifications of this compound may exhibit neuroprotective properties, potentially offering avenues for treating neurodegenerative diseases.
Biochemistry
In biochemistry, Fmoc-Pyrrolidine-2-acetic acid is studied for its role in:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes can be leveraged to design inhibitors that modulate biochemical pathways.
- Molecular Probes : Its unique structure allows it to function as a molecular probe in studying protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide chain elongation . The compound is later removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Pyrrolidine vs. Piperazine Derivatives
Pyrrolidine vs. Azetidine Derivatives
Aromatic vs. Aliphatic Rings
- 3-(Fmoc-amino)-6-methyl-2-oxo-pyridinylacetic Acid (CAS 1076196-99-0): The pyridine ring’s aromaticity introduces electron-withdrawing effects, altering acidity (pKa) of the acetic acid group compared to aliphatic pyrrolidine. This impacts solubility and coupling efficiency in SPPS .
Functional Group Modifications
Carboxylic Acid vs. Azido Functionalization
- Target Compound : The acetic acid group facilitates covalent attachment to resin beads in SPPS.
- (S)-2-(Fmoc-amino)-4-azidobutanoic Acid (): The azido (-N₃) group enables post-synthetic "click chemistry" (e.g., CuAAC), allowing conjugation with alkynes for labeling or bioconjugation—a feature absent in the target compound .
Stereochemical Considerations
Biological Activity
2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly utilized in peptide synthesis, and is being explored for its interactions with biological systems.
Chemical Structure
The molecular formula of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID is , with a molecular weight of approximately 399.4 g/mol. The structure includes a pyrrolidine ring and an acetic acid moiety, contributing to its unique reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising avenues:
- Anticancer Properties : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer activity through mechanisms involving the inhibition of specific protein-protein interactions (PPIs). For instance, modifications at the R2 position of analogs have shown enhanced efficacy in disrupting PPIs crucial for cancer cell proliferation .
- Anti-inflammatory Effects : Quinoline derivatives, including those related to this compound, have been evaluated for anti-inflammatory properties. In vitro assays demonstrated that certain structural modifications could lead to significant inhibition of nitric oxide production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Potential : Some studies have investigated the neuroprotective effects of related compounds, indicating that they may modulate pathways involved in neuronal survival and repair. This suggests a potential role in treating neurodegenerative conditions .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of protein-protein interactions | |
| Anti-inflammatory | Inhibition of nitric oxide production | |
| Neuroprotective | Modulation of neuronal survival pathways |
Case Study: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of peptidomimetics based on the FGF14:Na v1.6 complex, certain analogs derived from this compound were screened for their ability to inhibit PPI critical for tumor growth. Compounds with specific substitutions at the R2 position showed significantly improved binding affinities and reduced tumor cell viability in vitro .
Case Study: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of novel quinoline derivatives, which included structural analogs of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID. The results indicated that these compounds effectively inhibited LPS-induced nitric oxide production in RAW 264.7 cells, highlighting their potential as therapeutic agents against inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl)acetic acid?
The synthesis typically involves introducing the Fmoc (fluorenylmethoxycarbonyl) group to the pyrrolidine backbone. A common method includes reacting the amino group of the pyrrolidine derivative with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Purification steps often involve column chromatography or recrystallization to isolate the product. Reaction yields and by-product formation depend on solvent choice, stoichiometry, and reaction time.
Q. What is the role of the Fmoc group in this compound, and how does it influence experimental design?
The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). This is critical in solid-phase peptide synthesis (SPPS), where sequential coupling and deprotection steps are required. The Fmoc group’s stability under acidic conditions allows compatibility with tert-butyloxycarbonyl (Boc) strategies . Researchers must balance its steric bulk against reaction efficiency, particularly in sterically hindered environments .
Q. What safety considerations are essential when handling this compound?
The compound is classified for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation. Proper handling requires:
- Use of PPE (gloves, goggles, lab coats).
- Ventilation to avoid inhalation of dust/aerosols.
- Storage in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced optimization involves:
- Catalytic methods : Recent studies report using palladium or organocatalysts to enhance coupling efficiency and reduce racemization .
- Solvent screening : Polar aprotic solvents (DMF, dichloromethane) improve solubility, while additives like HOBt (hydroxybenzotriazole) suppress side reactions .
- Temperature control : Lower temperatures (0–4°C) mitigate thermal degradation of the Fmoc group . Monitoring reaction progress via TLC or HPLC is critical to identify intermediate by-products .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify regioselectivity and stereochemistry, particularly the Fmoc-pyrrolidine linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for research-grade material) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How does the incorporation of this compound into solid-phase peptide synthesis (SPPS) affect coupling efficiency?
The Fmoc-protected pyrrolidine moiety can introduce steric hindrance, slowing coupling reactions. Mitigation strategies include:
- Using excess activated esters (e.g., HATU, DIC).
- Prolonging reaction times (2–4 hours).
- Incorporating microwave-assisted synthesis to enhance kinetics . Post-coupling, deprotection with 20% piperidine in DMF ensures Fmoc removal without damaging the resin-bound peptide .
Q. What mechanisms underlie the stability and degradation of the Fmoc group in this compound under varying pH conditions?
The Fmoc group is stable under acidic conditions (pH < 3) but rapidly cleaved by bases (e.g., piperidine, pH > 8) via β-elimination. Degradation pathways include:
- Base-catalyzed hydrolysis : Forms 9-fluorenylmethanol and CO .
- Photodegradation : UV exposure can induce decomposition, necessitating amber glassware for storage . Stability studies using accelerated aging (40°C/75% RH) and LC-MS help predict shelf-life .
Data Contradiction and Resolution
Q. How can researchers reconcile discrepancies in reported yields for Fmoc-pyrrolidine derivatives?
Variability in yields (50–90%) arises from differences in:
- Substrate purity : Impure starting materials reduce efficiency.
- Protection strategies : Competing side reactions (e.g., diketopiperazine formation) may occur in unprotected amines .
- Workup methods : Incomplete extraction or chromatography can lead to losses. Reproducibility requires strict adherence to documented protocols and validation via independent synthesis .
Application in Experimental Design
Q. What strategies are effective for integrating this compound into peptide-based drug discovery?
The compound’s pyrrolidine scaffold mimics proline, making it valuable for designing constrained peptides. Applications include:
- Conformational studies : Circular dichroism (CD) and molecular dynamics (MD) simulations assess structural rigidity .
- Receptor-targeted probes : Radiolabeling (e.g., F) or biotinylation enables in vitro/in vivo tracking .
- Combinatorial libraries : Automated SPPS synthesizes diverse analogs for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
